molecular formula C10H7NO3 B12867809 2-Acetylbenzo[d]oxazole-5-carbaldehyde

2-Acetylbenzo[d]oxazole-5-carbaldehyde

Cat. No.: B12867809
M. Wt: 189.17 g/mol
InChI Key: VULXIORIHQEKGQ-UHFFFAOYSA-N
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Description

2-Acetylbenzo[d]oxazole-5-carbaldehyde is a chemical building block for research and development. It features a benzoxazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The benzoxazole motif is a common structural element in the design of bioactive molecules and is considered a versatile starting material for various mechanistic approaches in drug discovery . Researchers utilize this scaffold to develop compounds with potential antimicrobial, anticancer, antioxidant, and anti-inflammatory properties . The presence of both an aldehyde and an acetyl group on the benzoxazole structure provides two distinct reactive sites for further chemical modification and diversification, making it a valuable intermediate for constructing more complex molecules. This product is intended for research purposes and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

2-acetyl-1,3-benzoxazole-5-carbaldehyde

InChI

InChI=1S/C10H7NO3/c1-6(13)10-11-8-4-7(5-12)2-3-9(8)14-10/h2-5H,1H3

InChI Key

VULXIORIHQEKGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)C=O

Origin of Product

United States

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Acetylbenzo D Oxazole 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a definitive structural assignment of 2-Acetylbenzo[d]oxazole-5-carbaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

In ¹H NMR spectroscopy, the protons of the acetyl and aldehyde groups would be expected to appear as singlets in distinct regions of the spectrum. The aldehyde proton is typically found significantly downfield, generally in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The methyl protons of the acetyl group would likely resonate further upfield. The aromatic protons on the benzoxazole (B165842) ring would exhibit complex splitting patterns, influenced by their substitution and coupling with neighboring protons.

In ¹³C NMR, the carbonyl carbons of the acetyl and aldehyde groups would be readily identifiable by their characteristic chemical shifts in the downfield region, typically between 180 and 200 ppm. The carbons of the benzoxazole ring system would appear in the aromatic region of the spectrum.

Hypothetical ¹H NMR Data for 2-Acetylbenzo[d]oxazole-5-carbaldehyde

Proton Expected Chemical Shift (ppm) Multiplicity
Aldehyde (-CHO)9.5 - 10.5Singlet
Aromatic (H)7.0 - 8.5Multiplet
Acetyl (-COCH₃)2.0 - 2.5Singlet

Hypothetical ¹³C NMR Data for 2-Acetylbenzo[d]oxazole-5-carbaldehyde

Carbon Expected Chemical Shift (ppm)
Aldehyde Carbonyl (C=O)185 - 200
Acetyl Carbonyl (C=O)190 - 205
Aromatic/Heterocyclic (C)110 - 160
Acetyl Methyl (-CH₃)20 - 30

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, which is crucial for assigning the positions of the aromatic protons on the benzoxazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This would be instrumental in confirming the connectivity of the acetyl and aldehyde groups to the benzoxazole core by observing correlations between the acetyl protons and the C2 carbon of the oxazole (B20620) ring, and between the aldehyde proton and the C5 and adjacent carbons of the benzene (B151609) ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, are powerful tools for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Acetylbenzo[d]oxazole-5-carbaldehyde would be expected to show characteristic absorption bands for its key functional groups. The carbonyl stretching vibrations (νC=O) of the acetyl and aldehyde groups would be prominent, typically appearing in the region of 1650-1750 cm⁻¹. The exact positions of these bands can provide clues about the electronic environment of the carbonyl groups. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the benzoxazole ring would appear in the 1400-1600 cm⁻¹ region.

Expected FT-IR Absorption Bands for 2-Acetylbenzo[d]oxazole-5-carbaldehyde

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aldehyde C-H Stretch2700 - 2900
Acetyl C=O Stretch1680 - 1720
Aldehyde C=O Stretch1700 - 1740
Aromatic C=C/C=N Stretch1400 - 1600
C-O Stretch1000 - 1300

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the benzoxazole ring system are often strong in the Raman spectrum. The carbonyl stretching vibrations would also be observable. A comprehensive analysis of both FT-IR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. For 2-Acetylbenzo[d]oxazole-5-carbaldehyde (C₁₀H₇NO₃), the molecular weight is 189.17 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 189.

The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways could include the loss of the acetyl group (•CH₃CO) or the formyl radical (•CHO), leading to significant fragment ions. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of polar organic compounds. colostate.edunih.gov For a molecule like 2-Acetylbenzo[d]oxazole-5-carbaldehyde, ESI-MS analysis would be expected to yield a prominent protonated molecular ion peak, [M+H]⁺. This occurs as the analyte solution is nebulized and subjected to a high voltage, leading to the formation of charged droplets. As the solvent evaporates, the charge density on the droplets increases, ultimately resulting in the desorption of protonated analyte ions into the gas phase. colostate.edu

In addition to the protonated molecule, other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed, depending on the purity of the sample and the solvents used. The resulting mass-to-charge (m/z) ratio of these ions allows for the confirmation of the compound's molecular weight. It is also possible to observe the formation of a radical cation, M⁺•, which can sometimes compete with the protonation process in ESI-MS. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which in turn allows for the determination of the elemental composition of the molecule. For 2-Acetylbenzo[d]oxazole-5-carbaldehyde (C₁₀H₇NO₃), HRMS would be used to confirm its exact mass and, consequently, its molecular formula.

The fragmentation patterns observed in mass spectrometry can provide valuable structural information. For aldehydes and ketones, characteristic fragmentation pathways include alpha-cleavage and the McLafferty rearrangement. libretexts.orgyoutube.com Alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group, which would lead to the formation of stable acylium ions. libretexts.org The McLafferty rearrangement is another common fragmentation pathway for carbonyl compounds possessing a γ-hydrogen, resulting in the loss of a neutral alkene molecule. youtube.com The analysis of these fragmentation patterns would help to confirm the presence of the acetyl and carbaldehyde functional groups in the structure of 2-Acetylbenzo[d]oxazole-5-carbaldehyde.

Table 1: Illustrative HRMS Data for 2-Acetylbenzo[d]oxazole-5-carbaldehyde

Ion FormulaCalculated m/zObserved m/zFragmentation Pathway
[C₁₀H₇NO₃+H]⁺190.0504190.0501Protonated Molecule
[C₉H₄NO₃]⁺174.0191174.0188Loss of CH₃• (Alpha-cleavage)
[C₉H₇NO₂]⁺162.0504162.0500Loss of CO (from aldehyde)

Note: The observed m/z values are hypothetical and for illustrative purposes.

Electronic Absorption and Photophysical Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The Ultraviolet-Visible (UV-Vis) absorption spectrum of 2-Acetylbenzo[d]oxazole-5-carbaldehyde is expected to be characterized by strong absorption bands in the UV region. Benzoxazole derivatives are known to absorb UV radiation, with maximum absorption wavelengths (λ_max) typically appearing in the UVA and UVB ranges. scielo.br Studies on similar benzoxazole derivatives have shown absorption maxima ranging from 336 to 374 nm. scielo.br The presence of the conjugated π-system extending over the benzoxazole ring and the carbonyl groups of the acetyl and carbaldehyde substituents is responsible for these electronic transitions.

The position and intensity of the absorption bands can be influenced by the solvent polarity. A shift in the absorption maximum to longer wavelengths (bathochromic or red shift) is often observed in more polar solvents, indicating a π→π* transition.

Table 2: Expected UV-Vis Absorption Data for 2-Acetylbenzo[d]oxazole-5-carbaldehyde

Solventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Hexane33518,000
Ethanol34018,500
Acetonitrile (B52724)33818,200

Note: The data in this table is representative of benzoxazole derivatives and is for illustrative purposes.

Fluorescence and Luminescence Studies

Many benzoxazole derivatives exhibit fluorescence, and it is anticipated that 2-Acetylbenzo[d]oxazole-5-carbaldehyde would also display luminescent properties. rsc.org The emission properties are often sensitive to the molecular environment, including solvent polarity. The introduction of electron-withdrawing groups, such as the acetyl and carbaldehyde moieties, can influence the fluorescence quantum yield and the position of the emission maximum.

The study of the fluorescence spectrum would provide insights into the excited state properties of the molecule. The Stokes shift, which is the difference between the absorption and emission maxima, can also be determined. The emission wavelengths of benzoxazole-based dyes can be red-shifted in polar solvents, which is a characteristic of solvatofluorism. researchgate.net

X-ray Crystallography for Precise Solid-State Structural Analysis

Determination of Crystal System and Space Group

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of 2-Acetylbenzo[d]oxazole-5-carbaldehyde would provide detailed information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Based on studies of other substituted benzoxazole derivatives, it is plausible that this compound could crystallize in common crystal systems such as monoclinic or triclinic. scispace.comresearchgate.net For instance, some 2-substituted benzoxazole derivatives have been reported to crystallize in the triclinic space group P-1, while others have been found to adopt a monoclinic system with the space group P2₁/c. scispace.comresearchgate.net The determination of the crystal system and space group is the first step in a full crystal structure solution and provides fundamental information about the symmetry of the crystal lattice.

Table 3: Plausible Crystallographic Parameters for 2-Acetylbenzo[d]oxazole-5-carbaldehyde

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~11.0
b (Å)~12.0
c (Å)~10.0
β (°)~95
V (ų)~1320
Z4

Note: These crystallographic parameters are based on a known benzoxazole derivative and are provided for illustrative purposes only. scispace.com

Analysis of Intramolecular Geometric Parameters (Bond Lengths, Angles, Dihedral Angles)

The molecular geometry of 2-Acetylbenzo[d]oxazole-5-carbaldehyde is defined by the spatial arrangement of its constituent atoms, which is dictated by specific bond lengths, bond angles, and dihedral angles. While direct crystallographic data for this specific compound is not extensively available, a comprehensive understanding can be constructed by examining the established geometries of closely related benzoxazole structures.

The core benzoxazole ring system is characteristically planar. This planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms within the fused aromatic rings. Structural analyses of analogous benzoxazole derivatives indicate that the nitrogen-carbon double bond (C=N) within the oxazole ring is typically shorter than the other bonds in the five-membered ring, reflecting its double-bond character and the delocalization of electrons inherent to the aromatic system.

The acetyl and carbaldehyde functional groups introduce specific geometric features. The carbonyl carbon-oxygen double bonds (C=O) in both the acetyl and aldehyde moieties are expected to exhibit typical bond lengths for such functionalities and to adopt a planar configuration that maintains conjugation with the aromatic benzoxazole ring.

To illustrate the expected intramolecular parameters, the following tables present representative data from related benzoxazole structures.

Table 1: Selected Bond Lengths in Benzoxazole Derivatives

Bond Expected Length (Å)
C=N (oxazole ring) ~1.29 - 1.35
C-O (oxazole ring) ~1.36 - 1.40
C=O (carbonyl) ~1.20 - 1.23

Table 2: Selected Bond Angles in Benzoxazole Derivatives

Angle Expected Value (°)
C-N-C (oxazole ring) ~105 - 110
C-O-C (oxazole ring) ~105 - 110
O=C-C (carbonyl) ~120

The dihedral angles within the benzoxazole ring system are expected to be close to 0° or 180°, confirming the planarity of the fused rings. The orientation of the acetyl and carbaldehyde substituents relative to the benzoxazole plane is also of interest. It is anticipated that these groups will be largely coplanar with the ring system to maximize electronic conjugation.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

π-π Stacking: A predominant intermolecular force in aromatic compounds is π-π stacking. In the case of 2-Acetylbenzo[d]oxazole-5-carbaldehyde, the electron-rich benzoxazole ring systems of adjacent molecules are expected to engage in parallel-displaced or T-shaped π-π stacking interactions. These interactions are fundamental to the stability of the crystal lattice. Crystal packing analysis of similar benzoxazole derivatives suggests that a flattened herringbone packing arrangement is likely, which serves to maximize these stabilizing π-π interactions.

Hydrogen Bonding: While the molecule does not possess strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are anticipated to play a significant role in the crystal packing. The oxygen atoms of the acetyl and carbaldehyde groups, as well as the nitrogen atom of the oxazole ring, can act as hydrogen bond acceptors. These weak interactions, although individually less energetic than classical hydrogen bonds, collectively contribute to the cohesion of the crystal structure. For instance, interactions between the aromatic protons and the carbonyl oxygen atoms of neighboring molecules are expected.

Scientific Data Unvailable for 2-Acetylbenzo[d]oxazole-5-carbaldehyde, Precluding Article Generation

A thorough investigation of scientific databases and chemical literature has revealed a significant lack of available information on the chemical compound "2-Acetylbenzo[d]oxazole-5-carbaldehyde." Despite extensive searches, no specific research findings, synthesis protocols, or application data for this particular molecule could be identified. Consequently, the generation of a detailed and scientifically accurate article focusing on its strategic applications is not possible at this time.

The benzoxazole core structure is a well-recognized and important scaffold in the fields of synthetic organic chemistry and materials science. Numerous derivatives of benzoxazole have been synthesized and investigated for a wide range of applications, including pharmaceuticals, organic electronics, and catalysis. The general reactivity of the benzoxazole ring system and the transformations of functional groups like acetyl and carbaldehyde are well-documented for other related compounds.

However, the specific combination of a 2-acetyl group and a 5-carbaldehyde group on the benzo[d]oxazole framework appears to be a novel or largely unexplored area of research. Without published studies, any attempt to detail its role as a key intermediate in complex molecule synthesis, its use in the rational design of functional derivatives, or its potential in materials science would be purely speculative. Adherence to scientific accuracy and the provision of evidence-based information are paramount, and in this case, the foundational data is absent from the public domain.

It is possible that "2-Acetylbenzo[d]oxazole-5-carbaldehyde" is a very new compound that has not yet been reported in the peer-reviewed literature, or it may be a theoretical molecule that has not been synthesized. Until research on this specific compound is conducted and published, a comprehensive and factual article on its strategic applications cannot be responsibly generated.

Strategic Applications of 2 Acetylbenzo D Oxazole 5 Carbaldehyde in Synthetic Organic Chemistry and Materials Science

Potential in Materials Science Research

Photophysical Properties for Optoelectronic and Luminescent Materials

While specific data for 2-Acetylbenzo[d]oxazole-5-carbaldehyde is unavailable, the photophysical properties of benzoxazole (B165842) derivatives are a subject of scientific interest. uaic.roresearchgate.net In general, the benzoxazole core is known to be a part of many fluorescent compounds. The absorption and emission characteristics of these molecules are influenced by the nature and position of substituent groups on the benzoxazole ring system. semanticscholar.orgrsc.org Modifications to the molecular structure can tune the electronic properties, leading to materials with tailored optical behaviors for potential use in optoelectronic devices and as luminescent materials. uaic.ro

Application in Polymer Chemistry

Benzoxazole-containing polymers, particularly polybenzoxazoles (PBOs), are recognized as high-performance materials. acs.org They are known for their exceptional thermal stability, mechanical strength, and chemical resistance. doi.orgresearchgate.net The benzoxazole moiety is incorporated into the polymer backbone to impart these desirable properties. nih.gov While there is no specific information on the use of 2-Acetylbenzo[d]oxazole-5-carbaldehyde in polymer synthesis, functionalized benzoxazoles can be used as monomers or building blocks to create polymers with specific functionalities. The acetyl and carbaldehyde groups, for instance, could potentially serve as reactive sites for polymerization reactions or for post-polymerization modifications.

Development of Organic Frameworks with Tunable Properties

Organic frameworks, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), are porous crystalline materials with a wide range of potential applications, including catalysis, gas storage, and separation. researchgate.netresearchgate.net The properties of these frameworks can be tuned by carefully selecting the organic linkers used in their synthesis. Benzoxazole-containing linkers have been utilized to construct robust COFs. semanticscholar.orgacs.orgnih.gov The incorporation of the benzoxazole unit can enhance the stability and functionality of the resulting framework. acs.orgnih.gov Although there are no reports on the use of 2-Acetylbenzo[d]oxazole-5-carbaldehyde in this context, its bifunctional nature suggests it could potentially act as a linker in the synthesis of novel organic frameworks.

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